molecular formula C6H5ClN2O3 B12973109 (6-Chloro-3-nitropyridin-2-yl)methanol CAS No. 1204400-59-8

(6-Chloro-3-nitropyridin-2-yl)methanol

Cat. No.: B12973109
CAS No.: 1204400-59-8
M. Wt: 188.57 g/mol
InChI Key: JPHGOJWJLRMPCD-UHFFFAOYSA-N
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Description

(6-Chloro-3-nitropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the 6th position, a nitro group at the 3rd position, and a hydroxymethyl group at the 2nd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-3-nitropyridin-2-yl)methanol typically involves the nitration of 2-chloropyridine followed by reduction and subsequent hydroxymethylation. One common method involves the reaction of 2-chloropyridine with nitric acid to introduce the nitro group at the 3rd position. The resulting 6-chloro-3-nitropyridine is then reduced using a suitable reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid to yield 6-chloro-3-aminopyridine. Finally, the hydroxymethylation is achieved by reacting 6-chloro-3-aminopyridine with formaldehyde under basic conditions to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-3-nitropyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Chloro-3-nitropyridin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of (6-Chloro-3-nitropyridin-2-yl)methanol and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-nitropyridine: Similar structure but lacks the hydroxymethyl group.

    6-Chloro-3-nitropyridin-2-amine: Similar structure but has an amino group instead of a hydroxymethyl group.

    3-Nitropyridine: Lacks both the chloro and hydroxymethyl groups

Uniqueness

(6-Chloro-3-nitropyridin-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, nitro, and hydroxymethyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

CAS No.

1204400-59-8

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

(6-chloro-3-nitropyridin-2-yl)methanol

InChI

InChI=1S/C6H5ClN2O3/c7-6-2-1-5(9(11)12)4(3-10)8-6/h1-2,10H,3H2

InChI Key

JPHGOJWJLRMPCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])CO)Cl

Origin of Product

United States

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